6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound belonging to the class of triazolopyridazines. Its molecular formula is and it has a CAS number of 65866-54-8. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2), a crucial protein kinase involved in cell cycle regulation and cancer progression .
The synthesis of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves cyclization reactions. A common synthetic route includes the reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired triazolopyridazine compound. The reaction conditions are optimized to maximize yield and minimize by-products .
In industrial settings, continuous flow reactors may be employed to enhance production efficiency and ensure consistent quality. The synthesis process is monitored through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the target compound .
The structure of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one features a triazole ring fused to a pyridazine system. The presence of chlorine and methyl substituents contributes to its unique properties.
Key structural data include:
6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical transformations:
The mechanism of action for 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one primarily involves its interaction with CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity. This inhibition disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical studies indicate that this compound forms stable complexes with CDK2, which are essential for its inhibitory effects on tumor growth. The pharmacokinetic properties of the compound suggest that it has favorable stability under physiological conditions, enhancing its potential therapeutic applications .
The physical properties of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) are commonly used to characterize the compound's purity and structural integrity .
6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several notable applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: